2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting that they may interact with multiple targets.
Mode of Action
Oxadiazole derivatives have been reported to exhibit their therapeutic effects through various mechanisms, depending on the specific derivative and the biological target .
Biochemical Pathways
Given the broad range of biological activities exhibited by oxadiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been found to exhibit promising anticancer activity, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with benzene derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high purity and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, such as drug development and material synthesis.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for the development of new drugs, materials, and chemical reagents.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxadiazole ring can serve as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical structures.
Biology: In biological research, this compound has been studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties. These properties make it a candidate for the development of new therapeutic agents.
Medicine: In the field of medicine, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections. Its ability to interact with biological targets and modulate cellular processes makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity. Its incorporation into polymers and other materials can improve their performance and functionality.
Comparison with Similar Compounds
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is structurally similar to other oxadiazole derivatives, such as 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole and 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives. These compounds share the oxadiazole ring but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents and its ability to interact with biological targets in a unique manner. This distinctiveness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBJFWYPQURSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251560 | |
Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-64-0 | |
Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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